molecular formula C8H7ClFNO B13680221 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride

Katalognummer: B13680221
Molekulargewicht: 187.60 g/mol
InChI-Schlüssel: PJTFGFPMQRAJMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride is a chemical compound with the molecular formula C8H7ClFNO It is characterized by the presence of a fluorine atom, a hydroxyl group, and a methyl group attached to a benzimidoyl chloride structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride typically involves the reaction of 2-fluoro-5-methylbenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride: Similar in structure but with a methoxy group instead of a methyl group.

    2-Fluoro-N-hydroxy-5-chlorobenzimidoyl Chloride: Contains a chlorine atom instead of a methyl group.

    2-Fluoro-N-hydroxy-5-ethylbenzimidoyl Chloride: Features an ethyl group instead of a methyl group.

Uniqueness

2-Fluoro-N-hydroxy-5-methylbenzimidoyl Chloride is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methyl group provides steric hindrance, affecting its interactions with other molecules and its overall stability. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C8H7ClFNO

Molekulargewicht

187.60 g/mol

IUPAC-Name

2-fluoro-N-hydroxy-5-methylbenzenecarboximidoyl chloride

InChI

InChI=1S/C8H7ClFNO/c1-5-2-3-7(10)6(4-5)8(9)11-12/h2-4,12H,1H3

InChI-Schlüssel

PJTFGFPMQRAJMO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)F)C(=NO)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.